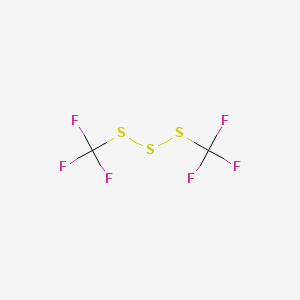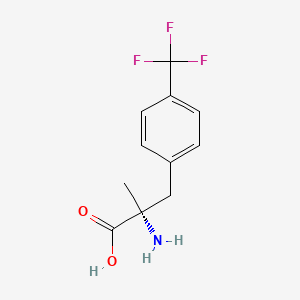
4-Trifluoromethyl-a-methyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethyl-a-methyl-D-phenylalanine, also known as (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-a-methyl-D-phenylalanine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Trifluoromethyl-a-methyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Trifluoromethyl-a-methyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Trifluoromethyl-a-methyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biochemical pathways and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Trifluoromethyl-D-phenylalanine
- 4-Trifluoromethyl-L-phenylglycine
- 3-Trifluoromethyl-DL-phenylglycine
- α-Methyl-D-phenylalanine
Comparison: Compared to these similar compounds, 4-Trifluoromethyl-a-methyl-D-phenylalanine is unique due to the presence of both the trifluoromethyl group and the α-methyl group. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 |
Clé InChI |
PEYIUMGUVJOYKB-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


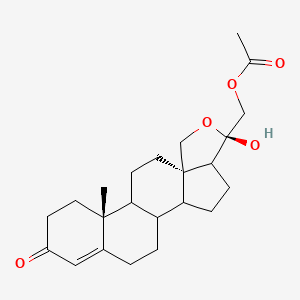
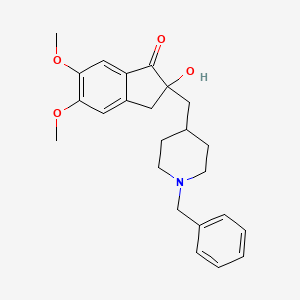
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
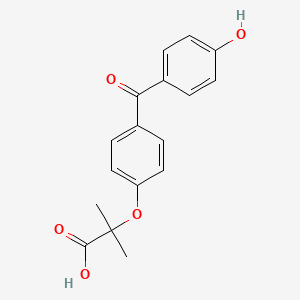
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
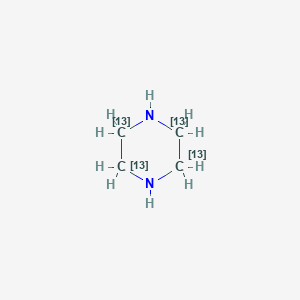


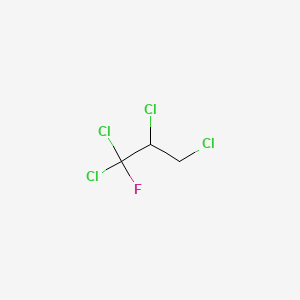
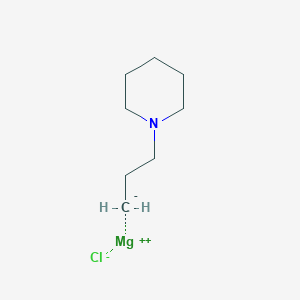
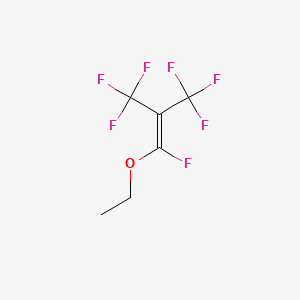
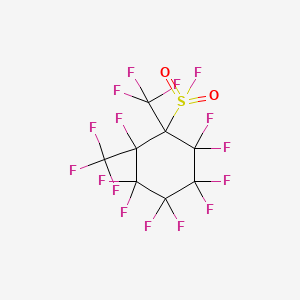
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
